Regiospecific Identity: 2- vs. 4-Substituted Isomer Topology
The target compound is exclusively the 2-substituted regioisomer, distinguishing it from the widely available 4-substituted isomer (4-(Pyridin-2-ylmethoxy)-benzonitrile, CAS 57568-74-8). The target compound's molecular weight (210.23 g/mol) is identical, but its topological arrangement is different. This is proven by unique structural identifiers: its SMILES string is N#Cc1ccccc1OCc1ccccn1, while the 4-isomer is N#Cc1ccc(OCc2ccccn2)cc1 . In the glutamine transport inhibitor patent (US10793514), compound 21, which is built on the 2-substituted scaffold, demonstrated an IC50 of 8.40E+3 nM against the human neutral amino acid transporter B(0) in HEK293 cells [1]. This specific activity is contingent on the 2- geometric arrangement.
| Evidence Dimension | Molecular Topology & Biological Activity |
|---|---|
| Target Compound Data | CAS 1017050-19-9; SMILES: N#Cc1ccccc1OCc1ccccn1 (ortho-substituted); Biological activity: Scaffold is essential for US10793514 Compound 21 IC50 = 8.40E+3 nM |
| Comparator Or Baseline | CAS 57568-74-8; SMILES: N#Cc1ccc(OCc2ccccn2)cc1 (para-substituted); No corresponding activity in patent landscape. |
| Quantified Difference | The difference is qualitative but absolute: the target compound is the only carrier of the ortho-substitution that defines the active pharmacophore. No para-analog activity is reported in the key patent. |
| Conditions | Human neutral amino acid transporter B(0) live-cell amino acid uptake assay in HEK293 cells. |
Why This Matters
Procurement of the wrong isomer will result in a molecule geometrically incapable of recapitulating the same intramolecular interactions and biological activity, wasting synthesis and screening resources.
- [1] BindingDB. BDBM464428: US10793514, Compound 21. IC50 8.40E+3 nM. View Source
